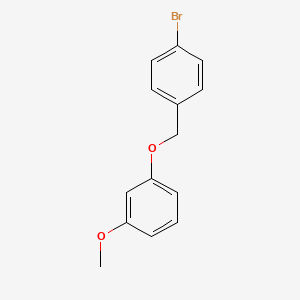

4-Bromobenzyl-(3-methoxyphenyl)ether

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-4-[(3-methoxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-3-2-4-14(9-13)17-10-11-5-7-12(15)8-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGKABYGPLGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromobenzyl 3-methoxyphenyl ether SMILES string and InChIKey

Chemical Identity, Synthetic Methodology, and Functional Applications

Part 1: Chemical Identity & Physicochemical Profile[1]

4-Bromobenzyl 3-methoxyphenyl ether is a specialized biaryl ether building block used primarily in medicinal chemistry for the synthesis of focused small-molecule libraries. Its structure features a robust ether linkage connecting a 4-bromophenyl moiety (a handle for cross-coupling) and a 3-methoxyphenyl group (a latent phenol or H-bond acceptor).

Core Identifiers

| Parameter | Data |

| IUPAC Name | 1-[(4-Bromobenzyl)oxy]-3-methoxybenzene |

| CAS Registry Number | 1292668-04-2 |

| SMILES | COc1cccc(OCc2ccc(Br)cc2)c1 |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight | 293.16 g/mol |

| MDL Number | MFCD07782545 |

Physicochemical Properties (Calculated)

The following properties dictate the compound's behavior in solution-phase synthesis and biological assays.

| Property | Value (Approx.) | Significance |

| cLogP | 4.2 - 4.5 | High lipophilicity; requires organic solvents (DCM, EtOAc) for extraction. |

| H-Bond Donors | 0 | No labile protons; chemically stable against weak bases. |

| H-Bond Acceptors | 2 | Ether oxygens act as weak Lewis bases. |

| Physical State | Solid / Low-melting solid | Likely crystalline due to para-substitution symmetry and lack of rotatable bonds. |

Part 2: Synthetic Architecture

The synthesis of 4-Bromobenzyl 3-methoxyphenyl ether follows a classic Williamson Ether Synthesis pathway. This nucleophilic substitution (

Retrosynthetic Analysis

The molecule is disconnected at the benzylic ether bond. The synthons are 3-methoxyphenol (nucleophile) and 4-bromobenzyl bromide (electrophile).

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Experimental Protocol

Objective: Synthesis of 1-[(4-Bromobenzyl)oxy]-3-methoxybenzene on a 10 mmol scale.

Reagents:

-

3-Methoxyphenol (1.24 g, 10 mmol)

-

4-Bromobenzyl bromide (2.50 g, 10 mmol)

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol) -

Acetone (Reagent grade, 50 mL) or DMF (for faster kinetics)

Step-by-Step Methodology:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.0 equiv) in Acetone (0.2 M concentration).

-

Deprotonation: Add anhydrous

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. Note: The solution may darken slightly. -

Alkylation: Add 4-bromobenzyl bromide (1.0 equiv) slowly. If using DMF, cooling to 0°C is recommended during addition to prevent exotherms; in acetone, room temperature addition is standard.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear, replaced by the less polar ether product ( -

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate in vacuo.[1]

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol (critical for purity).

-

Wash with Brine, dry over

, and concentrate.[1]

-

-

Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (

, 0-10% EtOAc in Hexanes).

Part 3: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

Proton NMR ( NMR, 400 MHz, )

The spectrum should display distinct signals corresponding to the three structural zones:

-

3.80 ppm (s, 3H): Methoxy group (

-

5.05 ppm (s, 2H): Benzylic methylene (

-

6.50 – 7.50 ppm (m, 8H): Aromatic protons.

-

The 4-bromophenyl ring will show a characteristic

system (two doublets) if resolved, or a multiplet. -

The 3-methoxyphenyl ring will show a complex pattern (1H singlet-like, 2H multiplet, 1H triplet-like).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: Expected

at m/z ~293/295. -

Isotopic Pattern: The presence of a single Bromine atom dictates a 1:1 ratio between the

and

Part 4: Functional Utility in Drug Discovery

This molecule is not merely an endpoint but a versatile intermediate . Its value lies in the orthogonality of its functional groups.

Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent partner for Palladium-catalyzed cross-coupling with aryl boronic acids, enabling the rapid synthesis of biaryl ether scaffolds common in kinase inhibitors.

Figure 2: Application of the scaffold in library synthesis via Suzuki Coupling.

Demethylation to Phenol

The methoxy group can be cleaved using

References

-

PubChem Compound Summary. (n.d.). 1-((4-Bromobenzyl)oxy)-3-methoxybenzene (CID 59798486). National Center for Biotechnology Information. Retrieved from [Link]

Sources

difference between 4-bromobenzyl ether and 3-methoxyphenyl ether derivatives

An In-depth Technical Guide to the Core Differences Between 4-Bromobenzyl Ether and 3-Methoxyphenyl Ether Derivatives for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the strategic selection of functional groups on aromatic scaffolds is a cornerstone of molecular design. Among the vast array of available moieties, ether derivatives, particularly those based on benzyl and phenyl cores, serve as fundamental building blocks. This guide provides a detailed comparative analysis of two strategically important classes of ethers: 4-bromobenzyl ether derivatives and 3-methoxyphenyl ether derivatives. While both are ethers, the nature and position of their respective substituents—a para-bromo group versus a meta-methoxy group—impart profoundly different electronic properties, synthetic utilities, and, ultimately, strategic roles in the synthesis of complex pharmaceutical compounds.

This document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure, reactivity, and application. We will dissect the electronic and steric influences of the bromo and methoxy groups, provide validated, step-by-step synthetic protocols, and illustrate how these differences are leveraged in advanced synthetic strategies, particularly in the context of creating diverse molecular libraries for drug discovery.

Part 1: Comparative Analysis of Structural and Electronic Properties

The divergent chemical behavior of 4-bromobenzyl and 3-methoxyphenyl ethers originates from the fundamental electronic effects of their substituents.

The 4-Bromobenzyl Moiety: A Handle for Cross-Coupling

The bromine atom at the para position of the benzyl ring is a key strategic feature. Its effects are twofold:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and exerts a moderate electron-withdrawing effect through the sigma bond network. This deactivates the aromatic ring toward electrophilic aromatic substitution compared to unsubstituted benzene.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect primarily influences the ortho and para positions.[1]

Crucially, for halogens, the inductive effect outweighs the resonance effect, making the ring overall deactivated.[1] However, the most significant feature of the C-Br bond is its moderate bond strength, which makes it an ideal participant in one of the most powerful toolsets in modern medicinal chemistry: palladium-catalyzed cross-coupling reactions .[2]

The 3-Methoxyphenyl Moiety: A Director and Modulator

The methoxy group (-OCH₃) at the meta position offers a different set of strategic advantages:

-

Inductive Effect (-I): The oxygen atom is strongly electronegative, exerting an electron-withdrawing inductive effect.

-

Resonance Effect (+R): The oxygen's lone pairs strongly donate electron density into the aromatic ring. This is a powerful activating effect that dominates over its inductive effect, making the ring highly nucleophilic and reactive towards electrophiles.

When placed at the meta position, the methoxy group's activating resonance effect directs incoming electrophiles to the positions ortho and para to it (i.e., the C2, C4, and C6 positions). This predictable directing effect is a cornerstone of synthetic strategy.[3] Furthermore, the methoxy group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can form key hydrogen bond interactions with biological targets.

Quantitative Data Summary

| Property | 4-Bromo Substituent | 3-Methoxy Substituent | Rationale and Implication |

| Overall Electronic Effect | Electron-withdrawing, deactivating | Electron-donating, activating | Governs the ring's reactivity towards electrophiles. The 3-methoxyphenyl ring is far more nucleophilic. |

| Primary Synthetic Utility | Substrate for Pd-catalyzed cross-coupling | Directing group for electrophilic aromatic substitution | The C-Br bond is a versatile "handle" for building complexity, while the -OCH₃ group controls regiochemistry.[3][4] |

| Directing Influence (EAS) | Ortho, para-directing (but deactivating) | Ortho, para-directing (strongly activating) | Incoming electrophiles on the 3-methoxyphenyl core will preferentially add at positions 2, 4, and 6. |

Part 2: Foundational Synthetic Methodologies

The most prevalent and versatile method for synthesizing both classes of ethers is the Williamson Ether Synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[5][6]

Protocol 1: Synthesis of 4-Bromobenzyl Methyl Ether

This protocol details the synthesis of a simple 4-bromobenzyl ether from the corresponding alcohol. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and rapid deprotonation of the alcohol without competing side reactions.

Rationale: 4-Bromobenzyl alcohol is converted to its alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide. Dry N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving the alkoxide nucleophile highly reactive.[7]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to create a suspension.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 4-bromobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Stir until the evolution of hydrogen gas ceases (typically 1-2 hours).

-

Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.

-

Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Protocol 2: Synthesis of a 3-Methoxyphenyl Ether Derivative

This protocol describes the synthesis starting from 3-methoxyphenol. A weaker base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the more acidic phenol.

Rationale: The phenolic proton of 3-methoxyphenol is significantly more acidic than an alcoholic proton, allowing for the use of milder bases. The phenoxide formed is a potent nucleophile that displaces a halide from an alkylating agent.[8]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 3-methoxyphenol (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equivalents).

-

Solvent and Reagent Addition: Add anhydrous DMF (or acetonitrile) to the flask, followed by the desired alkyl halide (e.g., ethyl bromide, 1.2 equivalents).

-

Reaction: Heat the mixture to 50-60 °C and stir for 5-8 hours. The TBAI acts as a phase-transfer catalyst, enhancing the reaction rate.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by silica gel column chromatography.[8]

Part 3: Divergent Applications in Drug Discovery

The true difference between these two ether classes becomes apparent when they are utilized as intermediates in the synthesis of complex, biologically active molecules.

The Role of 4-Bromobenzyl Ethers: A Gateway to Molecular Diversity

The 4-bromobenzyl group is prized not for its inherent biological activity, but for its synthetic versatility. The C(sp²)-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the rapid and efficient construction of C-C and C-heteroatom bonds. This makes it an invaluable tool for Structure-Activity Relationship (SAR) studies.[4] A library of diverse analogs can be generated from a single 4-bromobenzyl ether intermediate.

Application Example: Synthesis of Kinase Inhibitor Scaffolds Many kinase inhibitors feature a bi-aryl or heteroaryl-aryl core. The Suzuki coupling reaction is a powerful method to construct such linkages.[4]

This strategy has been employed in the synthesis of compounds targeting a range of biological pathways, including anticancer agents that inhibit topoisomerases.[9][10]

The Role of 3-Methoxyphenyl Ethers: Fine-Tuning and Directing

The 3-methoxyphenyl group is typically incorporated as a core structural element of a final drug candidate. Its primary roles are:

-

Regiocontrol in Synthesis: As a strong ortho, para-director, it allows for predictable functionalization of the phenyl ring via electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

-

Pharmacophore Element: The methoxy group itself can be a critical part of the pharmacophore, forming hydrogen bonds with receptor active sites or influencing the overall conformation of the molecule.

-

Metabolic Modulation: The ether linkage is generally more stable to metabolic oxidation than a free phenol, potentially improving the pharmacokinetic profile of a drug.

Application Example: Electrophilic Aromatic Substitution If a synthetic route requires the introduction of a nitro group onto the ring for subsequent reduction to an amine, the 3-methoxy group will direct it specifically to the 2, 4, or 6 positions, avoiding a mixture of isomers.

Derivatives of 3-methoxyphenyl ethers are found in compounds with a wide range of biological activities, including analgesic and antioxidant properties.[11][12][13]

Part 4: Comparative Spectroscopic Signatures

The structural differences between these two ether classes are clearly reflected in their spectroscopic data.

| Spectroscopic Data | 4-Bromobenzyl Ether Derivative (e.g., -OCH₃) | 3-Methoxyphenyl Ether Derivative (e.g., -OCH₂CH₃) |

| ¹H NMR | Benzylic protons (-CH₂-): ~4.4-4.6 ppm (singlet). Aromatic protons: Two doublets in the ~7.2-7.5 ppm region (AA'BB' system). | Methoxy protons (-OCH₃): ~3.8 ppm (singlet). Aromatic protons: Complex multiplet pattern between ~6.8-7.3 ppm.[14] |

| ¹³C NMR | Benzylic carbon (-CH₂-): ~72 ppm. C-Br carbon: ~121 ppm. Aromatic carbons: ~128-138 ppm. | Methoxy carbon (-OCH₃): ~55 ppm. C-O carbon: ~160 ppm. Aromatic carbons: ~105-130 ppm.[15] |

| IR Spectroscopy | Strong C-O stretch: ~1100 cm⁻¹. C-Br stretch: ~650-550 cm⁻¹.[15][16] | Strong C-O stretch (aryl-alkyl): ~1250 cm⁻¹ and ~1050 cm⁻¹.[14][16] |

Conclusion

The 4-bromobenzyl ether and 3-methoxyphenyl ether derivatives, while chemically related, represent two distinct strategic philosophies in drug development.

-

The 4-bromobenzyl ether is a synthetic workhorse . Its primary value lies in the C-Br bond, which serves as a versatile anchor point for late-stage diversification through cross-coupling chemistry. It is the intermediate of choice when the goal is to rapidly generate a wide array of analogs for SAR exploration.

-

The 3-methoxyphenyl ether is a core architectural element . It is selected for its intrinsic electronic properties that control synthetic regiochemistry and for its potential to act as a key pharmacophoric feature that directly contributes to the biological activity and pharmacokinetic profile of the final molecule.

For researchers, scientists, and drug development professionals, understanding these core differences is paramount. The choice between incorporating a 4-bromobenzyl moiety or a 3-methoxyphenyl moiety is not arbitrary; it is a calculated decision that dictates the entire synthetic strategy and profoundly influences the trajectory of a drug discovery program.

References

-

ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

-

PrepChem.com. Synthesis of 4-bromobenzyl methyl ether. Available at: [Link]

-

ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. Available at: [Link]

-

MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

- Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

-

Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available at: [Link]

-

ACS Publications. Substituted Diphenylmethanes and Phenyl Benzyl Ethers Prepared from o- or p- Cresol and o-, m- or p- Bromobenzyl Chloride. Available at: [Link]

-

Wiley Online Library. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. Available at: [Link]

-

RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][17]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available at: [Link]

-

MSU chemistry. Aromatic Reactivity. Available at: [Link]

-

RSC Publishing. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]

-

PMC. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][17]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available at: [Link]

-

Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Available at: [Link]

-

ResearchGate. ¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... Available at: [Link]

-

bepls. Synthesis of Derivatives of methoxy substituted Flavone. Available at: [Link]

-

Medires Publishing. Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Available at: [Link]

-

PMC. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Available at: [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes |.... Available at: [Link]

-

Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. Available at: [Link]

-

ResearchGate. Synthesis and Antioxidant Activity of 3-Methoxyflavones. Available at: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. prepchem.com [prepchem.com]

- 8. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 9. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mediresonline.org [mediresonline.org]

- 12. bepls.com [bepls.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fiveable.me [fiveable.me]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Bromobenzyl-(3-methoxyphenyl)ether

Executive Summary & Chemical Profile

This guide details the optimized protocols for utilizing 4-Bromobenzyl-(3-methoxyphenyl)ether (CAS: 1292668-04-2) as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.

This substrate features two distinct aromatic systems linked by a benzylic ether moiety. The reactive handle is the aryl bromide located on the benzylic ring. The primary challenge in coupling this substrate lies not in the stability of the ether linkage (which is robust under basic Suzuki conditions), but in managing the electronic neutrality of the aryl bromide, which requires efficient catalytic systems to prevent protodehalogenation or homocoupling side reactions.

Substrate Profile

| Property | Specification |

| IUPAC Name | 1-bromo-4-((3-methoxyphenoxy)methyl)benzene |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight | 293.16 g/mol |

| Reactive Site | C(sp²)–Br bond (Aryl Bromide) |

| Electronic Nature | Slightly electron-neutral (due to para-alkyl substitution) |

| Stability | Sensitive to strong Lewis acids (ether cleavage); Stable to aqueous base. |

Mechanistic Insight & Catalyst Selection

To achieve high turnover frequencies (TOF) with this compound, we must understand the catalytic cycle's demands specific to this molecule.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle.[1]

-

Oxidative Addition: The rate-limiting step for electron-rich/neutral bromides. The para-substituted benzylic ether group exerts a weak inductive electron-donating effect (+I) via the methylene bridge, making the C-Br bond slightly less electrophilic than in electron-deficient systems (e.g., 4-bromobenzonitrile).

-

Transmetallation: Facilitated by base (activating the boronic acid to a boronate).[2]

-

Reductive Elimination: Forms the C-C bond.[2]

Catalyst Recommendation:

-

Standard: Pd(dppf)Cl₂·DCM is the workhorse catalyst. The bidentate ligand (dppf) enforces a wide bite angle, accelerating reductive elimination while maintaining stability.

-

High-Performance: XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts). These bulky, electron-rich phosphines facilitate rapid oxidative addition into the slightly deactivated C-Br bond.

Visualization: Substrate-Specific Catalytic Cycle

Figure 1: The catalytic cycle emphasizing the entry of the 4-Bromobenzyl ether substrate.

Experimental Protocols

Method A: The "Workhorse" Protocol (General Purpose)

Recommended for initial screening and standard biaryl synthesis.

Reagents:

-

Substrate: 1.0 equiv (e.g., 293 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (microwave or screw-cap) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.5 equiv).

-

Solvent Addition: Add 1,4-Dioxane (0.2 M concentration relative to substrate) and Water (volumetric ratio 4:1).

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen inhibits the Pd(0) species.

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 equiv) quickly under inert flow. Cap immediately.

-

Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS or TLC.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: High-Steric/Challenging Protocol

Use this if the coupling partner is sterically hindered (e.g., ortho-substituted boronic acids).

Reagents:

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1) or THF / Water (4:1)

Key Difference: The XPhos ligand creates a highly active catalyst "pocket" that accommodates bulky groups and prevents catalyst deactivation.

Optimization & Troubleshooting Guide

Use the following logic flow to troubleshoot low yields or impurities.

Workflow: Optimization Decision Tree

Figure 2: Decision matrix for optimizing reaction conditions.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst deactivation or slow oxidative addition. | Switch to XPhos Pd G3 or increase temperature to 100°C. Ensure strict oxygen-free conditions. |

| Protodehalogenation (Ar-H) | Hydride source present (often from solvent oxidation) or water content too high. | Switch to anhydrous conditions (Toluene/DMF) and use Cs₂CO₃. |

| Homocoupling (Ar-Ar) | Presence of Oxygen. | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| Ether Cleavage | Acidic byproduct accumulation (rare in basic conditions). | Ensure excess base (K₂CO₃) is maintained; avoid prolonged heating >120°C. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Library. Link

-

Sigma-Aldrich. (2024). Product Specification: this compound.[3][4][5] Link

Sources

palladium-catalyzed arylation using 4-Bromobenzyl-(3-methoxyphenyl)ether

Application Note & Protocol

Topic: Palladium-Catalyzed C-N Cross-Coupling: Synthesis of Tertiary Amines using 4-Bromobenzyl-(3-methoxyphenyl)ether

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] Among these, the Buchwald-Hartwig amination has emerged as an indispensable tool in pharmaceutical and materials science for the construction of carbon-nitrogen (C-N) bonds, a linkage prevalent in a vast array of biologically active molecules.[3][4] This document provides a detailed guide to the application of this reaction using this compound as an electrophilic partner. We will dissect the substrate's reactivity, elucidate the catalytic mechanism, provide a robust experimental protocol, and discuss the critical parameters that govern reaction success. This guide is designed to equip researchers with both the practical steps and the underlying chemical principles required to successfully implement this powerful synthetic transformation.

Reaction Principle and Substrate Analysis

The Substrate: this compound

The chosen substrate possesses two distinct aromatic moieties linked by an ether bond, offering multiple potential sites for catalytic activation.

-

4-Bromobenzyl Group: This unit contains a carbon-bromine (C-Br) bond. Aryl and benzyl halides are classic electrophiles in palladium-catalyzed cross-coupling. The C(sp²)-Br bond is significantly more susceptible to oxidative addition by a Pd(0) complex than other bonds within the molecule, making it the primary and most predictable reaction site.

-

3-Methoxyphenyl Group: This unit contains aromatic C-H bonds and a C-O (ether) bond. While palladium-catalyzed C-H activation and C-O bond cleavage are known transformations, they typically require more forcing conditions or highly specialized catalytic systems compared to C-Br bond activation.[5][6]

Therefore, under standard Buchwald-Hartwig conditions, the reaction will selectively proceed at the C-Br bond, leaving the ether linkage and the methoxyphenyl ring intact. This selective reactivity is a key advantage for complex molecule synthesis.

The Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl or benzyl halide (or pseudohalide).[4] The overall transformation for our system is depicted below:

This reaction is prized for its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods like the Ullmann condensation.[3]

The Catalytic Cycle: Mechanism of Action

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[7][8] The generally accepted mechanism proceeds through four key stages.

-

Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands (L), reacts with the this compound. The palladium atom inserts itself into the carbon-bromine bond, forming a new Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the electron-deficient Pd(II) center. Subsequently, a base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex and releasing a protonated base salt.

-

Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired arylamine product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state.

-

Ligand Re-coordination: The regenerated Pd(0) species is ready to re-enter the catalytic cycle.

The entire process is a closed loop, allowing a small amount of palladium catalyst to facilitate a large number of transformations.[7]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This section provides a generalized, yet detailed, protocol for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.

Synthesis of Starting Material: this compound

A standard Williamson ether synthesis can be employed.

-

To a solution of 3-methoxyphenol (1.0 equiv) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-bromobenzyl bromide (1.05 equiv) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Protocol: Pd-Catalyzed Coupling with Morpholine

Caption: Step-by-step experimental workflow for the amination reaction.

Materials & Reagents:

-

This compound (1.0 mmol, 1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.024 mmol, 2.4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Anhydrous Toluene (5 mL)

-

Standard workup and purification reagents (Ethyl Acetate, Water, Brine, Na₂SO₄, Silica Gel)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg) and XPhos (11.4 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Solids: Under a positive flow of argon, add sodium tert-butoxide (135 mg) and this compound (293 mg).

-

Addition of Liquids: Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

-

Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure product.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Key Parameter Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of its core components.[3] The rationale behind these choices is critical for adapting the protocol to different substrates.

| Component | Example(s) | Function & Rationale |

| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts[9] | The palladium source is the heart of the catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[7] Modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3) are often preferred as they are easier to handle and provide more consistent results by ensuring efficient generation of the active L-Pd(0) species.[10] |

| Ligand | XPhos, SPhos, BINAP, RuPhos | The ligand stabilizes the Pd center, enhances its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[4][10] Bulky, electron-rich monophosphine ligands like XPhos are highly effective for coupling a wide range of amines and aryl halides by promoting the reductive elimination step. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base deprotonates the amine to form the active nucleophile. Strong, non-nucleophilic bases like NaOtBu are common for secondary amines.[7] For sensitive substrates with base-labile functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be required, often necessitating higher reaction temperatures.[11] |

| Solvent | Toluene, Dioxane, THF | The solvent must solubilize the reactants and be stable at the required reaction temperature. Anhydrous, non-protic solvents are essential. Toluene is a common choice due to its high boiling point and ability to dissolve many organic compounds and catalyst complexes.[7][12] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Increase temperature in 10 °C increments. |

| Formation of Side Products | 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Catalyst decomposition (black precipitate). | 1. Ensure the system is free of water. Use a different ligand that promotes reductive elimination over side reactions.2. Use a more robust ligand or a lower catalyst loading. Ensure proper stirring. |

| Incomplete Reaction | 1. Reversible catalyst inhibition.2. Insufficient reaction time. | 1. Try a different ligand/palladium source.2. Allow the reaction to run for a longer period (up to 24 hours), monitoring periodically. |

| Difficult Purification | 1. Residual catalyst/ligand.2. Similar polarity of product and starting material. | 1. Pass the crude mixture through a small plug of silica or use an appropriate scavenger resin.2. Optimize the eluent system for column chromatography; consider gradient elution. |

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination of this compound is a highly reliable and versatile method for the synthesis of complex amine-containing molecules. By leveraging the differential reactivity of the C-Br bond, this protocol allows for selective functionalization, a critical capability in multi-step synthesis for drug discovery and development. A thorough understanding of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—empowers researchers to not only apply this protocol effectively but also to troubleshoot and adapt it for a diverse range of substrates and synthetic challenges.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]

-

Jiang, L., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

-

Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved February 24, 2026, from [Link]

-

PubMed. (2018, March 26). Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds. Available at: [Link]

-

Fernández-Ibáñez, M. Á., et al. (n.d.). S,O‐Ligand Promoted meta‐C−H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. PMC. Available at: [Link]

-

reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved February 24, 2026, from [Link]

-

Thieme Chemistry. (n.d.). meta-C–H Arylation of Anisole Derivatives. Retrieved February 24, 2026, from [Link]

-

PMC - NIH. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. Retrieved February 24, 2026, from [Link]

-

MDPI. (2022, December 2). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Available at: [Link]

-

ChemRxiv. (n.d.). S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole | Request PDF. Retrieved February 24, 2026, from [Link]

-

CiteSeerX. (2014, January 1). Buchwald Ligands and Precatalysts Table of Contents. Available at: [Link]

-

YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]

-

Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S,O‐Ligand Promoted meta‐C−H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note: Chemoselective Cleavage of 4-Bromobenzyl Ethers in Polyfunctional Arenes

Topic: cleavage conditions for benzyl ether linkage in 4-Bromobenzyl-(3-methoxyphenyl)ether Content Type: Application Note & Protocol

Abstract

The selective removal of the 4-bromobenzyl (4-BrBn) protecting group in This compound presents a unique chemoselective challenge. Standard debenzylation protocols often compromise the structural integrity of the molecule: catalytic hydrogenolysis risks hydrodehalogenation (cleavage of the Ar-Br bond), while strong Lewis acid conditions (e.g., BBr₃) threaten the concurrent cleavage of the methyl ether (Ar-OMe). This guide delineates three validated protocols designed to decouple the benzyl ether linkage while preserving both the aryl bromide and the methoxy substituent.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Trilemma

The substrate contains three reactive sites with overlapping sensitivities. Successful deprotection requires conditions that are orthogonal to two of these sites while activating the third.

-

Benzyl Ether (Target): Requires activation via protonation/coordination (Acidic/Lewis Acidic) or metal surface adsorption (Hydrogenolysis). The electron-withdrawing nature of the 4-bromo substituent ($ \sigma_p \approx +0.23 $) destabilizes the benzylic carbocation intermediate, making this group significantly more resistant to acid solvolysis than a standard benzyl or p-methoxybenzyl (PMB) ether.

-

Aryl Bromide (Bystander 1): Highly susceptible to oxidative addition by Pd(0), leading to hydrodebromination under standard hydrogenation conditions.

-

Aryl Methyl Ether (Bystander 2): Susceptible to cleavage by strong Lewis acids (BBr₃, AlCl₃) or strong nucleophiles (RS⁻) at elevated temperatures.

Decision Matrix

-

If Hydrogenation is preferred: The catalyst must be "poisoned" to prevent Ar-Br insertion.

-

If Lewis Acid is preferred: Kinetic control is essential. The reagent must activate the benzyl ether (lower activation energy) without engaging the methyl ether (higher activation energy).

Figure 1: Chemoselectivity landscape for 4-Bromobenzyl ether cleavage.

Validated Protocols

Method A: Boron Trichloride-Dimethyl Sulfide Complex (BCl₃[1]·SMe₂)

Best for: Small to medium scale, high chemical selectivity. Mechanism: The dimethyl sulfide acts as a soft Lewis base, moderating the acidity of BCl₃. This complex coordinates preferentially to the more accessible benzyl oxygen. The cleavage proceeds via an Sₙ2-like displacement by the chloride ion or sulfide, avoiding the formation of the destabilized 4-bromobenzyl carbocation.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent: BCl₃ (1.0 M solution in CH₂Cl₂, 1.5–2.0 equiv)

-

Additive: Dimethyl sulfide (DMS) (excess, or pre-complexed)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol / NaHCO₃

Protocol Steps

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Add Dimethyl sulfide (5.0 equiv) and cool the mixture to -78°C (Dry ice/acetone bath).

-

Addition: Dropwise add the BCl₃ solution (1.5 equiv) over 10 minutes. Crucial: Maintain temperature below -70°C during addition.

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Carefully add Methanol (excess) at 0°C to destroy borate esters.

-

Workup: Dilute with DCM, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Why this works: The BCl₃·SMe₂ complex is sufficiently reactive to cleave benzyl ethers but kinetically slow to cleave aryl-methyl ethers at temperatures below 0°C [1].

Method B: Chemoselective Hydrogenolysis (Poisoned Catalyst)

Best for: Large scale, avoiding halogenated solvents. Mechanism: Standard Pd/C rapidly inserts into Ar-Br bonds. By adding a "poison" (catalyst inhibitor) like Ethylenediamine or Diphenylsulfide, or using a specific solvent system, the active sites responsible for oxidative addition (Ar-Br cleavage) are blocked, while the sites for hydrogenolysis (C-O cleavage) remain active.

Reagents

-

Catalyst: 5% Pd/C (10 wt% loading relative to substrate)

-

Poison: Ethylenediamine (EDA) or Pyridine

-

Solvent: THF / Methanol (1:1 v/v)

-

Hydrogen Source: H₂ balloon (1 atm)

Protocol Steps

-

Catalyst Poisoning: In a flask, suspend 5% Pd/C in the solvent. Add Ethylenediamine (1.0–2.0 equiv relative to Pd metal, not substrate). Stir for 15 minutes to allow adsorption.

-

Substrate Addition: Add the this compound.

-

Hydrogenation: Purge the vessel with Nitrogen, then Hydrogen. Stir vigorously under H₂ (1 atm) at Room Temperature.

-

Monitoring: Check TLC every 30 minutes. The reaction may be slower than standard hydrogenolysis due to the poisoning.

-

Filtration: Once complete, filter through a Celite pad to remove the catalyst.[1]

-

Purification: Concentrate the filtrate. The residue will contain the phenol product and 4-bromotoluene (byproduct).

Why this works: Nitrogen-containing bases occupy the highly active catalytic sites required for breaking the strong Ar-Br bond, effectively "tuning down" the catalyst's reactivity to only perform the easier C-O bond cleavage [2].

Method C: Mild Transfer Hydrogenation (Metal-Free Alternative)

Best for: Cases where trace metal contamination is a concern. Reagents: 1,4-Cyclohexadiene (hydrogen donor), 10% Pd/C (catalyst - Note: technically not metal-free but milder mechanism). Correction: For a strictly metal-free approach, Trifluoroacetic Acid (TFA) with Thioanisole can be used, but the electron-poor 4-Br group makes this very slow. A better alternative is TiCl₄ / NaI .

Protocol (TiCl₄ / NaI)

-

Setup: Dissolve substrate in Acetonitrile.

-

Reagents: Add NaI (1.5 equiv) followed by dropwise addition of TiCl₄ (1.2 equiv) at 0°C.

-

Reaction: The mixture turns dark. Stir at 0°C to RT.

-

Selectivity: Iodide acts as a nucleophile. Benzyl iodide is formed (and subsequently hydrolyzed) while the aryl methyl ether remains intact under these mild conditions.

Comparative Summary

| Parameter | Method A: BCl₃·SMe₂ | Method B: Poisoned Pd/C | Method C: TiCl₄/NaI |

| Selectivity (Ar-Br) | Excellent | Good (requires optimization) | Excellent |

| Selectivity (Ar-OMe) | Good (Temp. dependent) | Excellent | Excellent |

| Reaction Time | 2–4 Hours | 4–12 Hours | 1–3 Hours |

| Scalability | Moderate | High | Moderate |

| Key Risk | Demethylation if overheated | Debromination if under-poisoned | Moisture sensitivity |

Troubleshooting Guide

Issue: Loss of Aryl Bromide (Debromination)

-

Cause: Catalyst in Method B is too active.

-

Solution: Increase the loading of the poison (Ethylenediamine) or switch to a less active catalyst like 5% Pt/C (Platinum on Carbon), which is naturally less prone to dehalogenation than Palladium.

Issue: Loss of Methyl Ether (Demethylation)

-

Cause: Reaction temperature in Method A rose above 0°C or reaction time was too long.

-

Solution: Quench the reaction strictly at 0°C. Ensure BCl₃ is not in large excess (>3 equiv).

Issue: No Reaction (Starting Material Recovered)

-

Cause: The 4-Bromo group deactivates the benzyl ether too much for mild acid hydrolysis.

-

Solution: Switch to Method A (BCl₃ is a strong enough Lewis acid to overcome this) or increase H₂ pressure in Method B (carefully).

References

-

Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers."[4] Synlett, vol. 1993, no.[4] 09, 1993, pp. 663-664. Link

-

Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine." Tetrahedron Letters, vol. 36, no. 20, 1995, pp. 3465-3468. Link

-

Mandal, P. K., & McMurray, J. S. "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane."[5] The Journal of Organic Chemistry, vol. 72, no.[5] 17, 2007, pp. 6599–6601. Link

-

Akiyama, T., et al. "Selective cleavage of benzyl ethers with TiCl4-NaI." Chemistry Letters, vol. 20, no. 7, 1991. Link

Sources

Application Note: High-Fidelity Lithiation and Functionalization of 4-Bromobenzyl-(3-methoxyphenyl)ether

Executive Summary

This application note details the protocol for the regioselective lithiation and subsequent functionalization of 4-Bromobenzyl-(3-methoxyphenyl)ether (CAS: N/A for specific ether, generic scaffold). This substrate presents a classic "chemoselectivity triangle" often encountered in medicinal chemistry:

-

Halogen-Lithium Exchange (Desired: Aryl-Br site).

-

Directed Ortho Metalation (DoM) (Competitor: Aryl-H ortho to OMe).

-

-Lithiation/Wittig Rearrangement (Competitor: Benzylic

Successful functionalization requires strict kinetic control to favor the Bromine-Lithium exchange (

Mechanistic Analysis & Chemoselectivity

The substrate contains three distinct reactive sites toward organolithium reagents. Understanding the hierarchy of reactivity is essential for yield optimization.

Reactivity Hierarchy (Kinetic Control at -78°C)

-

Primary Pathway (Fastest): Br/Li Exchange. The aryl carbon-bromine bond is weak and highly polarizable. Reaction with

-BuLi is diffusion-controlled at -78°C. -

Secondary Pathway (Slower): DoM. The 3-methoxy group on the phenoxy ring is a Directed Metalation Group (DMG). However, DoM usually requires higher temperatures (

C to RT) or stronger bases (e.g., -

Tertiary Pathway (Thermodynamic Sink):

-Lithiation. Deprotonation of the benzylic position leads to the [1,2]-Wittig rearrangement, collapsing the ether into a secondary alcohol. This is the primary failure mode if the reaction warms prematurely.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on temperature and reagent control.

Figure 1: Chemoselectivity landscape. The green path represents the target workflow. Red indicates the thermal decomposition pathway.

Experimental Protocol

Materials & Equipment

-

Substrate: this compound (Dry, >98% purity).

-

Reagent:

-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use. -

Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

-

Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet.

-

Cryostat: Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology

Step 1: System Preparation

-

Assemble a flame-dried 3-neck flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Flush the system with inert gas (N2 or Ar) for 15 minutes.

-

Dissolve 1.0 equiv of this compound in anhydrous THF (Concentration: 0.1 M).

-

Note: High dilution prevents intermolecular side reactions.

-

Step 2: Lithiation (The Critical Step)

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Add 1.05 equiv of

-BuLi dropwise via syringe over 10–15 minutes.-

Rate: Keep internal temperature below -70°C.

-

Observation: A slight color change (often pale yellow) indicates formation of the aryllithium species.

-

-

Stir at -78°C for 30 minutes .

-

Warning: Do not extend beyond 45 minutes to minimize risk of benzylic proton abstraction.

-

Step 3: Electrophilic Trapping

-

Add the electrophile (dissolved in minimal THF if solid) rapidly to the lithiated solution at -78°C.

-

Stoichiometry: Use 1.2 – 1.5 equiv of electrophile.

-

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1–2 hours.

Step 4: Quench & Workup

-

Quench with saturated aqueous

(or 1M HCl for acidic products). -

Extract with EtOAc (

). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Functionalization Scope & Data

The following table summarizes expected outcomes with common electrophiles using this protocol.

| Electrophile | Product Type | Expected Yield | Notes |

| DMF | Benzaldehyde | 85-92% | Hydrolysis required during workup. |

| CO₂ (Solid/Gas) | Benzoic Acid | 80-88% | Bubble gas or pour onto excess dry ice. Acidify workup to pH 2. |

| B(OMe)₃ | Boronic Acid | 75-85% | Requires acidic hydrolysis. Crucial for Suzuki coupling. |

| Acetone | Tertiary Alcohol | 82-90% | Steric bulk of acetone minimizes side reactions. |

| TMS-Cl | Aryl-Silane | >90% | Useful as a tracer for lithiation efficiency. |

Workflow Visualization

Figure 2: Operational workflow for high-fidelity lithiation.

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Recovered Starting Material:

-

Cause: Wet THF or degraded

-BuLi. -

Fix: Titrate

-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine. Distill THF immediately before use.

-

-

Presence of Secondary Alcohol (Wittig Product):

-

Cause: Temperature rose above -50°C before electrophile addition, or reaction time was too long.

-

Fix: Maintain strict -78°C control. If scaling up, use a cryocooler.

-

-

Regioisomeric Mixtures (DoM contamination):

-

Cause: Reaction temperature too high, allowing thermodynamic equilibration to the ortho-methoxy site.

-

Fix: Switch to

-BuLi (2.0 equiv) at -78°C.

-

Safety: Lithium Pyrophoricity

-

Hazard:

-BuLi and -

Control: Always use a sure-seal bottle and inert gas lines. Keep a bucket of sand or Class D extinguisher nearby. Never use water on a lithium fire.

References

-

General Mechanism of Lithium-Halogen Exchange: Bailey, W. F.; Patricia, J. J. "The Chemistry of Alkyllithiums." Journal of Organometallic Chemistry, 1988 .

-

Competition between Exchange and Wittig Rearrangement: Velasco, R., et al. "Exploring the Reactivity of

-Lithiated Aryl Benzyl Ethers: Inhibition of the [1,2]-Wittig Rearrangement." Chemistry - A European Journal, 2016 .[1] -

Directed Ortho Metalation (DoM) Reviews: Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and Carbamates as Metalation Groups." Chemical Reviews, 1990 .

-

Protocol for Benzyl Ether Lithiation Stability: Tomooka, K., et al. "[1,2]-Wittig Rearrangement of Benzyl Ethers." Organic Reactions, 2004 .

-

Preparation of 4-Bromobenzyl Ethers (Substrate Synthesis): "Synthesis of 4-bromobenzyl methyl ether." PrepChem.

Sources

Advanced Protocols for the Synthesis of Biaryl Ethers via C-O Cross-Coupling of 4-Bromobenzyl-(3-methoxyphenyl)ether

An Application Guide for Researchers

Abstract: The biaryl ether motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmacologically active molecules and advanced polymers.[1][2][3][4] This document provides a detailed guide for the synthesis of biaryl ethers starting from 4-Bromobenzyl-(3-methoxyphenyl)ether. We will explore and contrast two of the most powerful catalytic methods for aryl C-O bond formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible outcomes.

Strategic Overview: The Importance of C(aryl)-O Bond Formation

The synthesis of biaryl ethers is a critical transformation in organic chemistry.[2] The target reaction involves coupling an aryl halide with a phenol to form a C(aryl)−O bond. Our starting material, this compound, possesses a bromine atom on one of its aromatic rings, making it an ideal electrophilic partner for cross-coupling reactions.

The primary challenge in this synthesis lies in overcoming the energetic barrier to form the C(aryl)-O bond. Two transition metal-catalyzed approaches have become the industry standard: the classic, copper-mediated Ullmann condensation and the more modern, palladium-catalyzed Buchwald-Hartwig reaction.[5][6]

Figure 1: General scheme for biaryl ether synthesis.

Mechanistic Insights and Method Selection

The choice between a copper or palladium catalyst is a critical decision driven by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.

The Ullmann Condensation: A Classic Reimagined

Named after Fritz Ullmann, this reaction is the copper-promoted conversion of aryl halides to aryl ethers.[5][7]

-

Traditional Approach: Historically, the Ullmann reaction required harsh conditions, often involving stoichiometric amounts of copper powder at temperatures exceeding 200 °C.[1][5] This severely limited its applicability to robust substrates.

-

Modern Advances: The development of soluble copper(I) catalysts (e.g., CuI) in combination with ancillary ligands has revolutionized the Ullmann condensation. These ligands, such as diamines, picolinic acid, or amino acids, accelerate the reaction and allow for significantly lower temperatures (typically 80–130 °C).[1][8]

-

Causality of Protocol Choices: The mechanism is believed to involve the formation of a copper(I) phenoxide species in situ. This nucleophilic copper complex then reacts with the aryl bromide in a net metathesis reaction to form the desired biaryl ether and a copper(I) halide salt.[5] The use of a high-boiling polar aprotic solvent like DMSO or DMF is crucial to solubilize the reagents and facilitate the reaction at elevated temperatures. A base, typically K₃PO₄ or Cs₂CO₃, is required to deprotonate the phenol.

The Buchwald-Hartwig C-O Coupling: A Paradigm of Efficiency

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been successfully adapted for C-O bond formation, offering a powerful alternative to the Ullmann condensation.[6]

-

Key Advantages: This method generally proceeds under milder conditions (room temperature to 100 °C), exhibits remarkable functional group tolerance, and has a broader substrate scope.[9][10]

-

The Role of Ligands: The success of this reaction is critically dependent on the choice of phosphine ligand. Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential. These ligands facilitate the key steps of the catalytic cycle: the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the biaryl ether product.[9][11]

-

Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle. A Pd(0) complex undergoes oxidative addition with the this compound. The resulting Pd(II) complex coordinates with the phenoxide (formed by the action of a base), and subsequent reductive elimination forms the C-O bond, yielding the biaryl ether and regenerating the active Pd(0) catalyst.[11][12]

Figure 2: Simplified Buchwald-Hartwig C-O coupling cycle.

Comparative Analysis of Methods

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (e.g., CuI, CuO, Cu powder)[5][13] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[12][14] |

| Ligand | Simple, inexpensive (e.g., L-proline, picolinic acid, phenanthroline)[5][8] | Complex, bulky phosphines (e.g., XPhos, BrettPhos, BINAP)[9][12] |

| Base | Strong inorganic (e.g., K₃PO₄, Cs₂CO₃, KOH)[1][13] | Often weaker bases tolerated (e.g., K₃PO₄, Cs₂CO₃)[9][15] |

| Solvent | High-boiling polar (e.g., DMF, DMSO, NMP)[1][5] | Aprotic (e.g., Toluene, Dioxane, DME)[9] |

| Temperature | High (100 - 210 °C)[1][5] | Mild (Room Temp - 110 °C)[12][15] |

| Advantages | Low catalyst cost, less sensitive to air/moisture. | High yields, broad substrate scope, excellent functional group tolerance, milder conditions.[6][14] |

| Disadvantages | Harsh conditions, limited substrate scope, often requires stoichiometric copper.[1] | High cost of palladium and ligands, sensitivity to air (requires inert atmosphere). |

Detailed Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is optimized for reliability and cost-effectiveness, leveraging modern ligand-accelerated conditions.

Materials & Equipment:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenol (1.2 mmol, 1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

-

L-Proline (0.2 mmol, 20 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Vessel Preparation: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: To the flask, add this compound, 4-methoxyphenol, CuI, L-Proline, and K₃PO₄.

-

Solvent Addition: Add anhydrous DMSO via syringe.

-

Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and water (50 mL).

-

Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional Ethyl Acetate.

-

Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice with Ethyl Acetate (25 mL each).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl ether.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This protocol provides a high-efficiency route under milder conditions, ideal for sensitive substrates.

Materials & Equipment:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenol (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

t-BuXPhos (0.04 mmol, 4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask with a reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and hotplate

Step-by-Step Procedure:

-

Vessel Preparation: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas (3x cycle).

-

Reagent Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, t-BuXPhos, Cs₂CO₃, this compound, and 4-methoxyphenol to the flask.

-

Solvent Addition & Degassing: Add anhydrous, degassed toluene. If the solvent was not previously degassed, bubble argon through the reaction mixture for 15-20 minutes.

-

Reaction Execution: Heat the mixture to 100 °C under the inert atmosphere with vigorous stirring. Monitor the reaction by TLC or GC-MS. A typical reaction time is 4-12 hours.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with Diethyl Ether (25 mL) and filter through a short plug of silica gel, washing with additional ether to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the final product.

Figure 3: A generalized experimental workflow for biaryl ether synthesis.

References

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

Ullmann Condensation - SynArchive. Available at: [Link]

-

Cristau, H.-J., et al. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]

-

Al-Masum, M., & Kumar, C. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

- Li, X., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society.

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

Bruno, N. C., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Organic Letters. Available at: [Link]

-

So, C. M., & Kwong, F. Y. (2018). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Jana, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Available at: [Link]

-

Examples of biaryl structure applications - ResearchGate. Available at: [Link]

-

Borah, P., et al. (2022). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. Catalysts. Available at: [Link]

-

Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring Systems - Organic Letters - Figshare. Available at: [Link]

- Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.

-

A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs2CO3 - ResearchGate. Available at: [Link]

-

Li, Z., et al. (2021). Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. Molecules. Available at: [Link]

- Palladium-catalysed synthesis of aryl ethers - Google Patents.

-

Su, D.-S., et al. (2010). Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides | ACS Omega - ACS Publications. Available at: [Link]

-

Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC - NIH. Available at: [Link]

-

Lei, A., et al. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. Available at: [Link]

-

Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. Available at: [Link]

Sources

- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]

- 11. EP1245553A2 - Palladium-catalysed synthesis of aryl ethers - Google Patents [patents.google.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Ether Synthesis

Topic: Removing Unreacted 4-Bromobenzyl Bromide from Ether Products

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and detailed protocols for a common purification challenge: the removal of unreacted 4-bromobenzyl bromide from the desired ether product following a substitution reaction, such as the Williamson ether synthesis.

Introduction

The synthesis of ethers using 4-bromobenzyl bromide is a cornerstone reaction in the development of pharmaceuticals and advanced materials.[1][2] This reagent is highly valued for its dual reactivity: a reactive benzyl bromide for SN2 substitutions and an aryl bromide suitable for cross-coupling reactions.[2] However, its high reactivity and physical properties often lead to challenges in purification. Excess 4-bromobenzyl bromide can be difficult to separate from the desired, structurally similar ether product, leading to contaminated final compounds and confounding downstream applications.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab. We will explore the chemical principles behind each purification strategy, providing you with the knowledge to not only solve your immediate problem but also to optimize future syntheses.

Troubleshooting Guide: Common Purification Issues

Question 1: My initial workup is complete, but TLC and NMR analysis show a significant amount of unreacted 4-bromobenzyl bromide. What is the most effective initial step to remove it?

Answer: The most effective initial strategy is to exploit the high electrophilicity of the benzylic bromide by converting it into a species with drastically different physical properties.[3][4] This process is often called "scavenging" or "quenching." Instead of directly tackling a difficult separation, you chemically modify the impurity to make its removal trivial.

Core Principle: 4-bromobenzyl bromide is a potent electrophile that reacts readily with nucleophiles.[2] By adding a suitable nucleophilic scavenger post-reaction, you can convert the organic-soluble starting material into a highly polar, water-soluble salt. This salt can then be easily removed during a standard aqueous workup.

Recommended Scavenger: A tertiary amine, such as triethylamine (NEt3), is an excellent choice.[5][6] The reaction forms a quaternary ammonium salt, which is highly polar and readily extracted into an aqueous phase.

Workflow: Post-Reaction Scavenging

Caption: Workflow for scavenging unreacted 4-bromobenzyl bromide.

Experimental Protocol: Triethylamine Quench

-